Capsaicinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

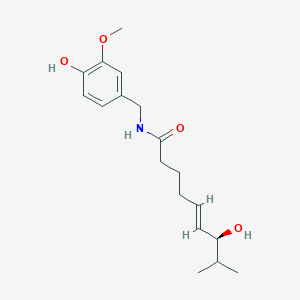

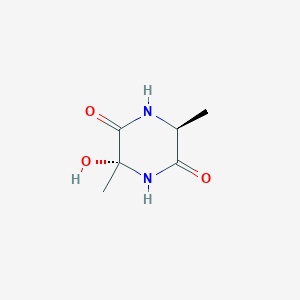

Capsaicinol is a natural compound found in chili peppers. It is a member of the capsaicinoid family, which is responsible for the spicy taste and pungent odor of chili peppers. Capsaicinol has been extensively studied for its potential therapeutic properties, including its ability to relieve pain, reduce inflammation, and fight cancer.

Mécanisme D'action

The mechanism of action of capsaicinol is not fully understood. It is believed to work by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, which is found on sensory neurons. TRPV1 is responsible for detecting heat and pain, and capsaicinol activates this receptor, leading to the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). These neurotransmitters are involved in pain signaling, and their release leads to the sensation of pain. However, prolonged activation of TRPV1 by capsaicinol can lead to the desensitization of the receptor, resulting in a reduction in pain sensation.

Effets Biochimiques Et Physiologiques

Capsaicinol has been shown to have various biochemical and physiological effects. It has been shown to increase the release of endorphins, which are natural painkillers produced by the body. Capsaicinol has also been shown to increase blood flow and oxygenation to tissues, which can aid in healing. Additionally, capsaicinol has been shown to increase the metabolism and thermogenesis of adipose tissue, leading to weight loss.

Avantages Et Limitations Des Expériences En Laboratoire

Capsaicinol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained from natural sources. Capsaicinol is also stable and can be stored for long periods of time. However, capsaicinol has several limitations for lab experiments. It can be difficult to work with due to its pungent odor and irritant properties. Additionally, capsaicinol can be expensive to obtain in large quantities.

Orientations Futures

For capsaicinol research include investigating its potential as a pain reliever, anti-inflammatory agent, and anticancer agent, as well as understanding its mechanism of action and developing new methods for synthesizing and using it in lab experiments.

Méthodes De Synthèse

Capsaicinol can be synthesized from capsaicin, the major capsaicinoid found in chili peppers. Capsaicin can be extracted from chili peppers using organic solvents such as ethanol or methanol. The extracted capsaicin can then be converted to capsaicinol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Applications De Recherche Scientifique

Capsaicinol has been studied for its potential therapeutic properties in various fields of medicine. It has been shown to have analgesic effects, reducing pain in conditions such as arthritis, neuropathy, and migraine. Capsaicinol has also been shown to have anti-inflammatory effects, reducing inflammation in conditions such as asthma, colitis, and psoriasis. Additionally, capsaicinol has been shown to have anticancer properties, inhibiting the growth and metastasis of cancer cells.

Propriétés

Numéro CAS |

137493-36-8 |

|---|---|

Nom du produit |

Capsaicinol |

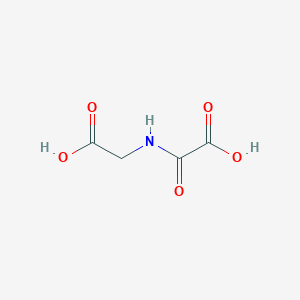

Formule moléculaire |

C18H27NO4 |

Poids moléculaire |

321.4 g/mol |

Nom IUPAC |

(E,7S)-7-hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-5-enamide |

InChI |

InChI=1S/C18H27NO4/c1-13(2)15(20)7-5-4-6-8-18(22)19-12-14-9-10-16(21)17(11-14)23-3/h5,7,9-11,13,15,20-21H,4,6,8,12H2,1-3H3,(H,19,22)/b7-5+/t15-/m1/s1 |

Clé InChI |

UBQXCFMZWQQSAZ-KEDPEKRHSA-N |

SMILES isomérique |

CC(C)[C@@H](/C=C/CCCC(=O)NCC1=CC(=C(C=C1)O)OC)O |

SMILES |

CC(C)C(C=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O |

SMILES canonique |

CC(C)C(C=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O |

Synonymes |

capsaicinol N-(4-hydroxy-3-methoxybenzyl)-7-hydroxy-8-methyl-5-nonenamide N-(4-hydroxy-3-methoxybenzyl)-7-hydroxy-8-methyl-5E-nonenamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)

![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)

![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B166552.png)